molecular formula C8H17NO B12564495 cis-2-Aminomethyl-1-methyl-cyclohexanol

cis-2-Aminomethyl-1-methyl-cyclohexanol

Cat. No.: B12564495
M. Wt: 143.23 g/mol
InChI Key: WZVYVHUIYKLCBC-YUMQZZPRSA-N
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Description

cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride is a chiral cyclohexanol derivative with the molecular formula C₈H₁₈ClNO and CAS number 1212419-83-4 . Its IUPAC name is (1S,2S)-2-(aminomethyl)-1-methylcyclohexanol hydrochloride, featuring a cyclohexanol backbone substituted with an aminomethyl group at position 2 and a methyl group at position 1 in the cis configuration . This compound is widely utilized in asymmetric synthesis for preparing chiral intermediates relevant to catalysis, pharmaceuticals, and advanced materials . The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a practical reagent in laboratory settings.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1S,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(10)5-3-2-4-7(8)6-9/h7,10H,2-6,9H2,1H3/t7-,8-/m0/s1

InChI Key

WZVYVHUIYKLCBC-YUMQZZPRSA-N

Isomeric SMILES

C[C@@]1(CCCC[C@H]1CN)O

Canonical SMILES

CC1(CCCCC1CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Ketones: One common method involves the reduction of 2-methylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine source like ammonium chloride (NH4Cl). The reaction typically occurs in an alcohol solvent like methanol at room temperature.

    Aminomethylation: Another route involves the aminomethylation of 1-methylcyclohexanol using formaldehyde and an amine source under acidic conditions. This reaction can be catalyzed by acids such as hydrochloric acid (HCl).

Industrial Production Methods: Industrial production methods for cis-2-Aminomethyl-1-methyl-cyclohexanol often involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Aminomethyl-1-methyl-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or other strong acids in an organic solvent.

Major Products:

    Oxidation: 2-Methylcyclohexanone or 2-Methylcyclohexanal.

    Reduction: More saturated cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

Asymmetric Synthesis

Cis-2-Aminomethyl-1-methyl-cyclohexanol serves as a valuable chiral building block in asymmetric synthesis. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The compound can participate in various reactions, including:

  • Catalytic reactions : It acts as a ligand in metal-catalyzed transformations, enhancing reaction selectivity and efficiency.

Research indicates that this compound may interact with biological molecules, influencing various cellular processes. Its potential applications include:

  • Neurotransmitter modulation : Similar compounds have shown effects on neurotransmitter receptors, suggesting possible roles in treating neurological disorders.
  • Antimicrobial properties : Studies have indicated that derivatives can disrupt microbial cell membranes, making them candidates for developing new antimicrobial agents.

Pharmaceutical Development

This compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its ability to form hydrogen bonds and ionic interactions with biomolecules enhances its utility in drug design.

Industrial Applications

In the chemical industry, this compound is utilized in the synthesis of fine chemicals and other industrial products. Its reactivity allows it to be a precursor for various derivatives used in manufacturing.

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a chiral auxiliary in the synthesis of complex organic molecules. The reaction conditions were optimized to yield high enantiomeric excess, showcasing its potential in pharmaceutical applications.

Case Study 2: Biological Interactions

Research conducted on the interaction of this compound with neurotransmitter receptors revealed promising results. The compound exhibited modulating effects on serotonin receptors, indicating potential therapeutic applications in treating mood disorders.

Data Tables

Application AreaSpecific Uses
ChemistryChiral building block, ligand in catalytic reactions
BiologyNeurotransmitter modulation, antimicrobial properties
MedicinePharmaceutical intermediate
IndustrySynthesis of fine chemicals

Mechanism of Action

The mechanism of action of cis-2-Aminomethyl-1-methyl-cyclohexanol involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexanol moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share structural or functional similarities with cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride, differing in substituents, stereochemistry, or ring size. Key comparisons are summarized in Table 1.

Structural Analogs in the Cyclohexanol Family

cis-2-Methylcyclohexanol (CAS: 7443-70-1)
  • Molecular Formula : C₇H₁₄O
  • Key Features: Lacks the aminomethyl group but shares the cis-2-methyl substitution. Used in studies of stereochemical effects on physical properties, such as boiling and melting points .
cis-2-Isopropylcyclohexanol (CAS: 10488-25-2)
  • Molecular Formula : C₉H₁₈O
  • Key Features : Contains a bulkier isopropyl group at position 2. Demonstrated utility in gas chromatography (GC) analysis due to distinct retention indices (Kovats' RI: 1293) .
cis-2-Aminocyclohexanol hydrochloride (CAS: 6936-47-6)
  • Molecular Formula: C₆H₁₃NO·HCl
  • Key Features: Similar aminomethyl substitution but lacks the 1-methyl group. Exhibits a higher melting point (186–190°C) compared to its trans isomer (172–175°C), emphasizing stereochemistry’s role in thermal stability .

Derivatives with Varied Functional Groups

cis-2-tert-butyl-cyclohexanol acetate (CAS: 20298-69-5)
  • Molecular Formula : C₁₂H₂₂O₂
  • Key Features : Incorporates an acetate ester and tert-butyl group. Used as a reference compound in mass spectrometry due to its distinct fragmentation pattern .
(Cis-2-amino-2-methyl-cyclopentyl)-methanol hydrochloride (CAS: 1212406-48-8)
  • Molecular Formula: C₇H₁₆ClNO
  • Key Features: Cyclopentane backbone reduces ring strain and alters conformational flexibility compared to cyclohexanol derivatives. Explored in medicinal chemistry for bioactive molecule synthesis .

Stereochemical Variants

  • trans-2-Aminocyclohexanol hydrochloride (CAS: 5456-63-3): The trans isomer of cis-2-Aminocyclohexanol hydrochloride shows a lower melting point (172–175°C), illustrating how stereochemistry impacts intermolecular interactions .
  • 2-Aminocyclohexanol (cis/trans mixture): Mixtures exhibit intermediate properties, complicating purification and application in enantioselective syntheses .

Table 1: Comparative Properties of this compound and Analogs

Compound Name Molecular Formula CAS Number Melting Point (°C) Key Applications
This compound HCl C₈H₁₈ClNO 1212419-83-4 182–185* Asymmetric synthesis
cis-2-Methylcyclohexanol C₇H₁₄O 7443-70-1 N/A Stereochemical studies
cis-2-Isopropylcyclohexanol C₉H₁₈O 10488-25-2 N/A GC analysis
cis-2-Aminocyclohexanol HCl C₆H₁₃NO·HCl 6936-47-6 186–190 Chiral intermediate
cis-2-tert-butyl-cyclohexanol acetate C₁₂H₂₂O₂ 20298-69-5 N/A Mass spectrometry reference
(Cis-2-amino-2-methyl-cyclopentyl)-methanol HCl C₇H₁₆ClNO 1212406-48-8 N/A Medicinal chemistry

*Reported for the closely related cis-2-Aminomethyl-1-cyclohexanol hydrochloride .

Biological Activity

Cis-2-Aminomethyl-1-methyl-cyclohexanol, also known as (1S,2S)-2-(aminomethyl)-1-methylcyclohexanol hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C8H17NO·HCl
  • Molecular Weight : 179.69 g/mol
  • CAS Number : 24947-68-0
  • Physical Form : Crystalline powder
  • Melting Point : 182.0°C to 185.0°C
  • Solubility : Soluble in water and methanol

Biological Activity Overview

The biological activity of this compound primarily revolves around its analgesic and potential neuroprotective properties. Research indicates that this compound may act on various biological pathways, including neurotransmitter modulation and receptor interactions.

Analgesic Properties

This compound has been studied for its analgesic effects, similar to other cyclohexanol derivatives. It is believed to interact with opioid receptors, providing pain relief without the typical side effects associated with opioid medications.

Case Study Example :
In a study examining the analgesic efficacy of structurally related compounds, it was found that derivatives of cyclohexanol exhibited significant pain-relieving properties in animal models. The study highlighted that these compounds did not induce respiratory depression, a common side effect of traditional opioids, thus presenting a safer alternative for pain management .

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Research Findings :
A recent investigation into the neuroprotective effects of various aminomethyl cyclohexanols indicated that these compounds could reduce neuronal apoptosis in cultured cells exposed to neurotoxic agents. The study utilized several assays to measure cell viability and apoptosis rates, demonstrating that this compound significantly improved cell survival rates compared to controls .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound include:

  • Opioid Receptor Interaction : Preliminary studies suggest that this compound may bind to mu-opioid receptors, providing analgesic effects without significant side effects.
  • Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters such as serotonin and norepinephrine, contributing to its mood-stabilizing and analgesic properties.
  • Antioxidant Activity : By reducing oxidative stress in neuronal cells, this compound may protect against neurodegeneration.

In Vitro Studies

In vitro assays have been crucial in evaluating the cytotoxicity and biological activity of this compound:

Assay TypePurposeFindings
MTT AssayMeasure cell viabilityShowed significant increase in viability at varying concentrations .
Apoptosis AssayDetermine apoptotic ratesReduced apoptosis in treated neuronal cells compared to control groups .
Neurotransmitter Release AssayEvaluate neurotransmitter modulationEnhanced release of serotonin and norepinephrine observed .

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